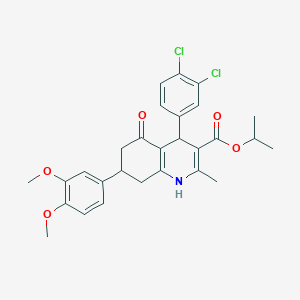![molecular formula C22H18N4O3S B11635336 2-(4-Isopropoxyphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 618073-65-7](/img/structure/B11635336.png)
2-(4-Isopropoxyphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-イソプロポキシフェニル)-5-(1-メチル-2-オキソインドリン-3-イリデン)チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンは、チアゾロ[3,2-b][1,2,4]トリアゾール類に属する複雑な有機化合物です。この化合物は、イソプロポキシフェニル基、メチル-オキソインドリニリデン部分、およびチアゾロ-トリアゾールコアを含むその独特な構造を特徴としています。
合成方法
2-(4-イソプロポキシフェニル)-5-(1-メチル-2-オキソインドリン-3-イリデン)チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンの合成は、通常、複数段階の反応を含みます。一般的な合成経路には、以下のステップが含まれます。
チアゾロ[3,2-b][1,2,4]トリアゾールコアの形成: このステップは、適切な前駆体を特定の条件下で環化することにより、チアゾロ-トリアゾールコアを形成します。
イソプロポキシフェニル基の導入: イソプロポキシフェニル基は、置換反応により導入され、多くの場合、イソプロポキシフェニルハライドと適切な触媒を使用します。
メチル-オキソインドリニリデン部分の結合: このステップは、一般的に塩基性条件下で、オキソインドリニリデン部分とチアゾロ-トリアゾールコアを縮合させることを含みます。
工業生産方法は、これらのステップの最適化を含み、収率と純度を高める場合があり、多くの場合、自動合成装置と高度な精製技術を使用します .
準備方法
The synthesis of 2-(4-Isopropoxyphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thiazolo-triazole core.
Introduction of the Isopropoxyphenyl Group: The isopropoxyphenyl group is introduced through a substitution reaction, often using isopropoxyphenyl halides and suitable catalysts.
Attachment of the Methyl-Oxoindolinylidene Moiety: This step involves the condensation of the oxoindolinylidene moiety with the thiazolo-triazole core, typically under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and advanced purification techniques .
化学反応の分析
2-(4-イソプロポキシフェニル)-5-(1-メチル-2-オキソインドリン-3-イリデン)チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンは、次を含む様々な化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化することができ、酸化誘導体の生成につながります。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができ、化合物の還元形をもたらします。
置換: この化合物は、特にイソプロポキシフェニル基で、ハライドや求核剤などの試薬を使用して、置換反応を起こす可能性があります。
縮合: アルデヒドやケトンとの縮合反応は、様々な付加物や誘導体の生成につながる可能性があります。
これらの反応に使用される一般的な試薬や条件には、有機溶媒、触媒、および制御された温度や圧力条件が含まれます。 これらの反応から生成される主な生成物は、使用される特定の試薬や条件によって異なります .
科学研究への応用
2-(4-イソプロポキシフェニル)-5-(1-メチル-2-オキソインドリン-3-イリデン)チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンは、幅広い科学研究用途を持っています。
化学: この化合物は、より複雑な分子や材料の合成における構成要素として使用されます。その独特の構造は、新しい有機化合物の開発に役立ちます。
生物学: 抗菌、抗ウイルス、抗がん特性を含む、その潜在的な生物活性について研究されています。研究者たちは、生物学的標的との相互作用とその細胞プロセスへの影響を調べています。
医学: この化合物は、特に様々な疾患の新しい薬物や治療法の開発における潜在的な治療用途について検討されています。
科学的研究の応用
2-(4-Isopropoxyphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure makes it valuable in the development of new organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs and treatments for various diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties
作用機序
2-(4-イソプロポキシフェニル)-5-(1-メチル-2-オキソインドリン-3-イリデン)チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンの作用機序は、特定の分子標的と経路との相互作用を含みます。この化合物は、酵素、受容体、または他のタンパク質に結合して、その活性を調節し、様々な生物学的効果をもたらす可能性があります。 関与する正確な分子標的と経路は、特定の用途と使用の文脈によって異なります .
類似化合物の比較
2-(4-イソプロポキシフェニル)-5-(1-メチル-2-オキソインドリン-3-イリデン)チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンは、次のような他の類似化合物と比較することができます。
2-(2-オキソインドリン-3-イリデン)-2-シアノ酢酸誘導体: これらの化合物は、オキソインドリニリデン部分を共有し、同様の化学反応性と生物活性を示します。
チアゾロ[3,2-b][1,2,4]トリアゾール誘導体: 同様のチアゾロ-トリアゾールコアを持つ化合物は、化学と生物学における多様な用途について研究されています。
イソプロポキシフェニル置換化合物: これらの化合物は、同様の置換パターンを持ち、その独特の化学的および生物学的特性について調査されています
2-(4-イソプロポキシフェニル)-5-(1-メチル-2-オキソインドリン-3-イリデン)チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンの独自性は、その特定の官能基の組み合わせと構造的特徴にあります。これらは、独特の化学的および生物学的特性を付与します。
類似化合物との比較
2-(4-Isopropoxyphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be compared with other similar compounds, such as:
2-(2-Oxoindolin-3-ylidene)-2-cyanoacetic Acid Derivatives: These compounds share the oxoindolinylidene moiety and exhibit similar chemical reactivity and biological activities.
Thiazolo[3,2-b][1,2,4]triazole Derivatives: Compounds with similar thiazolo-triazole cores are studied for their diverse applications in chemistry and biology.
Isopropoxyphenyl Substituted Compounds: These compounds have similar substitution patterns and are investigated for their unique chemical and biological properties
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
特性
CAS番号 |
618073-65-7 |
|---|---|
分子式 |
C22H18N4O3S |
分子量 |
418.5 g/mol |
IUPAC名 |
(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-2-(4-propan-2-yloxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C22H18N4O3S/c1-12(2)29-14-10-8-13(9-11-14)19-23-22-26(24-19)21(28)18(30-22)17-15-6-4-5-7-16(15)25(3)20(17)27/h4-12H,1-3H3/b18-17- |
InChIキー |
AWWGRLHWDALYQQ-ZCXUNETKSA-N |
異性体SMILES |
CC(C)OC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)C)/SC3=N2 |
正規SMILES |
CC(C)OC1=CC=C(C=C1)C2=NN3C(=O)C(=C4C5=CC=CC=C5N(C4=O)C)SC3=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-3-(furan-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11635257.png)

![2-methyl-3-nitro-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B11635265.png)
![5-({5-[(4-Chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2-phenyl-1,3-dioxane-4,6-dione](/img/structure/B11635267.png)
![2-Tert-butyl-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B11635271.png)
![2-[(E)-2-(1-benzyl-1H-indol-3-yl)ethenyl]-6-iodo-3-methylquinazolin-4(3H)-one](/img/structure/B11635279.png)

![1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635301.png)

![ethyl 2-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B11635318.png)


![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B11635347.png)
![5-(4-chlorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635350.png)
